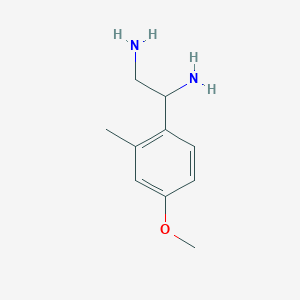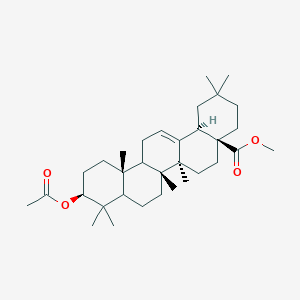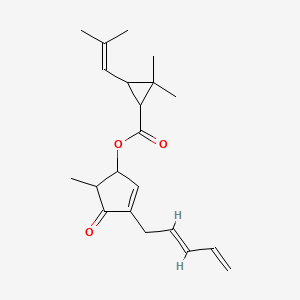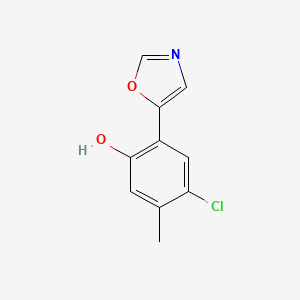![molecular formula C8H5NS2 B13041321 2-(Thieno[3,2-B]thiophen-2-YL)acetonitrile](/img/structure/B13041321.png)
2-(Thieno[3,2-B]thiophen-2-YL)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thieno[3,2-B]thiophen-2-YL)acetonitrile is a heterocyclic compound that features a unique structure composed of two fused thiophene rings.
Preparation Methods
The synthesis of 2-(Thieno[3,2-B]thiophen-2-YL)acetonitrile typically involves the use of Suzuki coupling reactions. This method allows for the formation of carbon-carbon bonds between arylboronic acids and halides under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
2-(Thieno[3,2-B]thiophen-2-YL)acetonitrile undergoes various chemical reactions, including:
Scientific Research Applications
2-(Thieno[3,2-B]thiophen-2-YL)acetonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Thieno[3,2-B]thiophen-2-YL)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity . In materials science, its electronic properties are attributed to the conjugated π-system, which facilitates charge transport in electronic devices .
Comparison with Similar Compounds
2-(Thieno[3,2-B]thiophen-2-YL)acetonitrile can be compared with other thienothiophene derivatives, such as:
Thieno[2,3-B]thiophene: Known for its biological activities, including antimicrobial and anticancer properties.
Thieno[3,4-B]thiophene: Widely used in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and solar cells.
Thieno[3,4-C]thiophene: Less commonly studied but has shown potential in electronic applications.
The uniqueness of this compound lies in its specific electronic properties and its versatility as a building block for various applications .
Properties
Molecular Formula |
C8H5NS2 |
|---|---|
Molecular Weight |
179.3 g/mol |
IUPAC Name |
2-thieno[3,2-b]thiophen-5-ylacetonitrile |
InChI |
InChI=1S/C8H5NS2/c9-3-1-6-5-8-7(11-6)2-4-10-8/h2,4-5H,1H2 |
InChI Key |
MJZMIWNGEWAACD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1SC(=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13041305.png)


![4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13041314.png)
![(3R)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13041328.png)
